2-(Difluoromethoxy)pyridine
Overview
Description
2-(Difluoromethoxy)pyridine (2-DFM) is an organic compound belonging to the pyridine family. It is a colorless liquid with a molecular formula of C5H4F2NO. 2-DFM is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic reactions, as a catalyst in polymerization reactions, and as a building block in the synthesis of heterocyclic compounds.
Scientific Research Applications
Synthesis and Functionalization
- 2-(Difluoromethoxy)pyridine and related compounds have been extensively studied for their potential in large-scale synthesis and functionalization. Manteau et al. (2010) discuss the synthesis of trifluoromethoxypyridines, providing valuable building blocks for life-sciences-oriented research, emphasizing their importance in the field of medicinal chemistry (Manteau et al., 2010).
Catalysis and Metal Complexes
- Pyridine derivatives are crucial in catalysis and the formation of metal complexes. For instance, Matson et al. (2012) explored iron porphyrin electrocatalysts using pyridine derivatives, demonstrating their effectiveness in selective oxygen reduction (Matson et al., 2012). Similarly, Catalani et al. (2010) achieved the synthesis of a pyridine derivative, highlighting its potential for further functionalization in medicinal research (Catalani et al., 2010).
Pharmaceutical and Agrochemical Research
- In pharmaceutical and agrochemical research, fluorinated pyridines, like 2-(Difluoromethoxy)pyridine, are significant. Fier and Hartwig (2013) presented a method for the site-selective fluorination of pyridines, which is essential for the development of compounds in medicinal research (Fier & Hartwig, 2013).
Biomedical Sensing and Spin-State Transitions
- Pyridine derivatives have applications in biomedical sensing and understanding spin-state transitions. Halcrow (2005) discussed the synthesis of pyrazolylpyridines and their use in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Material Science and Photoluminescence
- Pyridine derivatives are also explored in material science for their photoluminescent properties. Alexandropoulos et al. (2011) synthesized a new family of lanthanide clusters using a pyridine derivative, showcasing their application in material science due to their magnetic and optical properties (Alexandropoulos et al., 2011).
properties
IUPAC Name |
2-(difluoromethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)10-5-3-1-2-4-9-5/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIPLYODDSSCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705630 | |
Record name | 2-(Difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)pyridine | |
CAS RN |
865075-07-6 | |
Record name | 2-(Difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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